イソチアゾール-5-カルボン酸

概要

説明

Synthesis Analysis

The synthesis of isothiazole-5-carboxylic acid derivatives has been explored through various methods, including regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole. This process involves the lithiation of the 5-position of 3-(benzyloxy)isothiazole, allowing for the introduction of various functional groups, demonstrating the compound's versatility as a precursor for further chemical synthesis (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).

Molecular Structure Analysis

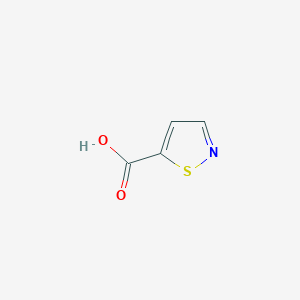

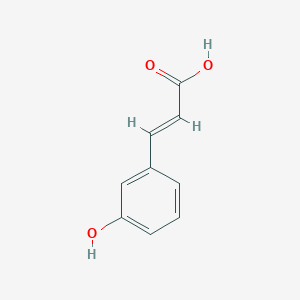

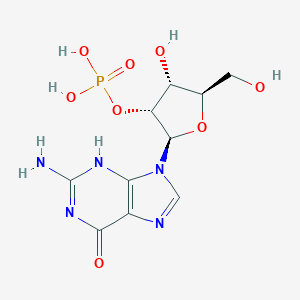

Isothiazole-5-carboxylic acid's molecular structure is characterized by the presence of a five-membered isothiazole ring containing both sulfur and nitrogen atoms, along with a carboxylic acid group attached to the 5-position of the ring. This structure is foundational for its reactivity and the ability to undergo various chemical transformations.

Chemical Reactions and Properties

Chemical reactions involving isothiazole-5-carboxylic acid often exploit its reactive sites, such as the carboxylic acid functionality and the heteroatoms in the isothiazole ring. For instance, studies have described the preparation of derivatives through reactions such as ruthenium-catalyzed synthesis, highlighting the compound's utility in building peptidomimetics or biologically active compounds (Ferrini et al., 2015).

科学的研究の応用

合成と反応性

イソチアゾールは、医薬品化学および有機合成において広く利用されている重要な5員環硫黄複素環化合物であり、1,2の関係にある2つの電気陰性なヘテロ原子のユニークな特性によるものです . 不安定なチオヒドロキシルアミンがもたらす課題に対処する新しい縮合方法が生まれています . 様々な敏感な官能基を有する高密度に修飾されたイソチアゾールを生成する新しい金属触媒反応が報告されています .

生物学的評価

チアゾール、その誘導体、および異性体は、農薬、工業用、および写真感光剤など、さまざまな分野における幅広い用途のために、大きな注目を集めています . これらは、抗菌性、抗レトロウイルス性、抗真菌性、抗がん性、抗糖尿病性、抗炎症性、抗アルツハイマー性、降圧性、抗酸化性、および肝保護性などの薬理学的および生物学的活性を有しています .

作物保護

イソチアゾール環含有化合物は、作物保護に報告されています . イソチアゾールコアは、クロスカップリング反応に関与しています .

光増感剤

チアゾールは、光増感剤の分野で使用されています . これらは、ビタミンB1-チアミン、アルカロイド、アナボリックステロイド、フラボンなどの多くの天然化合物に見られる基本的な骨格です .

ゴムの加硫

作用機序

Target of Action

Isothiazole-5-carboxylic acid derivatives have been found to exhibit significant activity against the enzyme xanthine oxidase . In particular, they might act at the same target as the oxysterol binding protein (PcORP1) of oxathiapiprolin . This protein plays a crucial role in the life cycle of oomycetes, a group of filamentous eukaryotic microorganisms that attack a large number of plants .

Mode of Action

The mode of action of isothiazole-5-carboxylic acid derivatives involves their interaction with the oxysterol binding protein (PcORP1). This interaction has been validated by cross-resistance and molecular docking studies . The compound’s interaction with its target leads to changes in the enzyme’s activity, thereby affecting the organism’s metabolic processes .

Biochemical Pathways

Isothiazole-5-carboxylic acid derivatives affect the biochemical pathways associated with the metabolism of purines. They inhibit the enzyme xanthine oxidase, which catalyzes the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . This inhibition disrupts the normal functioning of these pathways, leading to downstream effects on the organism’s metabolism .

Pharmacokinetics

The hydrolysis characteristics of a novel 3,4-dichloroisothiazole based fungicide, a related compound, have been investigated under different conditions (ph and temperature) using ultra-performance liquid chromatography (uplc) and quadrupole time-of-flight (q-tof) .

Result of Action

The result of the action of isothiazole-5-carboxylic acid derivatives is the inhibition of xanthine oxidase activity, which leads to a disruption in the metabolism of purines . This disruption can have significant molecular and cellular effects, including the induction of systemic acquired resistance (SAR) in plants .

Action Environment

The action of isothiazole-5-carboxylic acid derivatives can be influenced by environmental factors such as pH and temperature . These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized in the environment .

Safety and Hazards

特性

IUPAC Name |

1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYXPOOZYZHPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409455 | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10271-85-9 | |

| Record name | 5-Isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10271-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Isothiazole-5-carboxylic acid derivatives described in the research?

A1: The research primarily focuses on utilizing Isothiazole-5-carboxylic acid derivatives for controlling animal parasites, particularly arthropods and insects. One study describes a combination of a known Isothiazole-5-carboxylic acid derivative, 3,4-dichloro-isothiazole-5-carboxylic acid - (2-cyano-anilide), with other known insecticidal active ingredients for enhanced parasite control. []

Q2: Can you elaborate on the synthesis of Isothiazole-5-carboxylic acid derivatives discussed in the research?

A2: One of the papers details the synthesis of various 3-Phenyl-5-alkylthioisothiazole-4-carbonitriles and 3-Phenylthieno(3,2-d)isothiazoles, which are derivatives of Isothiazole-5-carboxylic acid. The synthesis involves oxidizing alkyl 3-amino-4-cyano-3-phenylpropenedithioates, obtained by alkylating the condensation product of 3-amino-3-phenylpropenenitrile and carbon disulfide. This process leads to the formation of the desired Isothiazole-5-carboxylic acid derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)